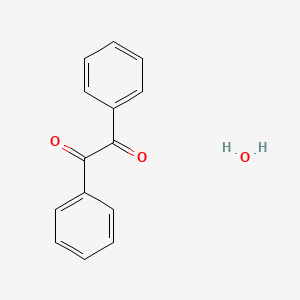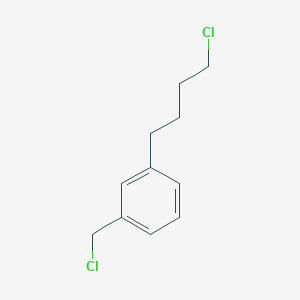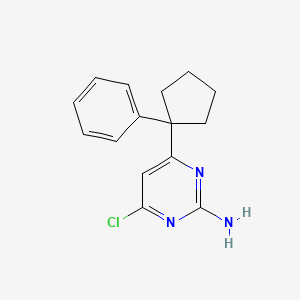
1,3-Bis(2,2-diphenylethenyl)pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2,2-diphenylethenyl)pyrene is an organic compound that belongs to the family of pyrene derivatives. Pyrene is a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. The compound this compound is characterized by the presence of two diphenylethenyl groups attached to the 1 and 3 positions of the pyrene core. This structural modification imparts distinct photophysical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,2-diphenylethenyl)pyrene typically involves the following steps:
Starting Material: The synthesis begins with pyrene as the starting material.
Electrophilic Aromatic Substitution: The pyrene undergoes electrophilic aromatic substitution reactions to introduce the diphenylethenyl groups at the 1 and 3 positions. This can be achieved using reagents such as diphenylacetylene and a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired substitution pattern.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,3-Bis(2,2-diphenylethenyl)pyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and metal catalysts are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
1,3-Bis(2,2-diphenylethenyl)pyrene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique photophysical properties make it valuable in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology: In biological research, the compound can be used as a fluorescent probe for imaging and detecting specific biomolecules.
Industry: The compound’s stability and electronic properties make it suitable for use in the production of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of 1,3-Bis(2,2-diphenylethenyl)pyrene is primarily related to its electronic and photophysical properties. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the behavior of the compound in different environments, such as in biological systems or electronic devices.
類似化合物との比較
Similar Compounds
1,6-Bis(2,2-diphenylethenyl)pyrene: Similar to 1,3-Bis(2,2-diphenylethenyl)pyrene but with diphenylethenyl groups at the 1 and 6 positions.
1,8-Bis(2,2-diphenylethenyl)pyrene: Another derivative with diphenylethenyl groups at the 1 and 8 positions.
1,3,6,8-Tetrasubstituted Pyrenes: Compounds with four substituents at the 1, 3, 6, and 8 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics.
特性
CAS番号 |
921599-41-9 |
|---|---|
分子式 |
C44H30 |
分子量 |
558.7 g/mol |
IUPAC名 |
1,3-bis(2,2-diphenylethenyl)pyrene |
InChI |
InChI=1S/C44H30/c1-5-14-31(15-6-1)41(32-16-7-2-8-17-32)29-37-28-38(30-42(33-18-9-3-10-19-33)34-20-11-4-12-21-34)40-27-25-36-23-13-22-35-24-26-39(37)44(40)43(35)36/h1-30H |
InChIキー |
IWFIXVUDBNBTOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=C3C=CC4=CC=CC5=C4C3=C2C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B12633256.png)


![6-Bromo-2-methoxypyrido[2,3-b]pyrazine](/img/structure/B12633271.png)



![2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B12633291.png)




